molecular formula C7H7FS B1597268 (2-Fluorophenyl)methanethiol CAS No. 72364-46-6

(2-Fluorophenyl)methanethiol

Cat. No.: B1597268
CAS No.: 72364-46-6
M. Wt: 142.2 g/mol
InChI Key: UMJTYEUXQGJEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)methanethiol: is an organic compound with the molecular formula C7H7FS . It is a derivative of benzyl mercaptan, where a fluorine atom is substituted at the ortho position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned synthetic routes. Industrial production would likely involve scaling up these methods under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Fluorophenyl)methanethiol can undergo oxidation reactions to form disulfides.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions:

Major Products:

    Disulfides: Oxidation of this compound typically results in the formation of disulfides.

    Substituted Compounds: Substitution reactions can yield various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (2-Fluorophenyl)methanethiol is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules and can be used to introduce the fluorophenyl group into target compounds .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These derivatives can act as intermediates in the synthesis of pharmaceuticals with potential therapeutic effects .

Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of (2-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

  • 2-Fluorobenzenemethanethiol
  • 2-Fluorothioanisole
  • 2-Fluorophenyl methyl sulfide

Comparison: (2-Fluorophenyl)methanethiol is unique due to the presence of both a fluorine atom and a thiol group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2-fluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJTYEUXQGJEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334870
Record name 2-Fluorobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72364-46-6
Record name 2-Fluorobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluorophenyl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluorophenyl)methanethiol
Reactant of Route 2
(2-Fluorophenyl)methanethiol
Reactant of Route 3
Reactant of Route 3
(2-Fluorophenyl)methanethiol
Reactant of Route 4
(2-Fluorophenyl)methanethiol
Reactant of Route 5
(2-Fluorophenyl)methanethiol
Reactant of Route 6
(2-Fluorophenyl)methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.